N-({[3,3'-bithiophene]-5-yl}methyl)-2-ethoxybenzamide
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Overview
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-2-ethoxybenzamide is a compound that features a bithiophene core linked to an ethoxybenzamide moiety. This compound is of interest due to its potential applications in various fields, including organic electronics and materials science. The bithiophene unit is known for its excellent electronic properties, making it a valuable component in the design of semiconducting materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-ethoxybenzamide typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a series of coupling reactions, such as Suzuki-Miyaura or Stille coupling, using appropriate thiophene derivatives.
Attachment of the Benzamide Moiety: The ethoxybenzamide group can be introduced through an amidation reaction, where the bithiophene core is reacted with 2-ethoxybenzoic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-2-ethoxybenzamide has several scientific research applications:
Organic Electronics: The compound’s semiconducting properties make it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: It can be used in the development of conjugated polymers and other materials with desirable electronic properties.
Biological Studies: The compound may be explored for its potential biological activity, including its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-2-ethoxybenzamide is primarily related to its electronic properties. The bithiophene core can interact with various molecular targets through π-π interactions and other non-covalent interactions. These interactions can influence the electronic properties of the target molecules, leading to changes in their behavior and function .
Comparison with Similar Compounds
Similar Compounds
N,N-Diphenylhydrazones Bearing Bithiophene: These compounds also feature a bithiophene core and are used in similar applications, such as organic electronics.
Phthalimide and Naphthalimide Based Compounds: These compounds have similar electronic properties and are used in the development of organic semiconductors.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-2-ethoxybenzamide is unique due to its specific combination of a bithiophene core and an ethoxybenzamide moiety. This combination provides a balance of electronic properties and functional versatility, making it suitable for a wide range of applications in both materials science and biology .
Properties
IUPAC Name |
2-ethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c1-2-21-17-6-4-3-5-16(17)18(20)19-10-15-9-14(12-23-15)13-7-8-22-11-13/h3-9,11-12H,2,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXLHICJKGYNJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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